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Abstract

Centrosomal Protein 63 (CEP63) is a key regulatory component of the centrosome, an
organelle that serves as the primary microtubule-organizing center in animal cells and plays a
pivotal role in cell cycle progression. Dysregulation of CEP63 function has been implicated in
developmental disorders such as Seckel syndrome, characterized by microcephaly and
dwarfism, as well as in cancer.[1][2] A comprehensive understanding of the protein-protein
interaction network surrounding CEPG63 is therefore crucial for elucidating the molecular
mechanisms of centrosome duplication and for the development of novel therapeutic
strategies. This technical guide provides a detailed overview of the known protein interactions
of CEP63 at the centrosome, presents quantitative data where available, outlines the
experimental protocols used to identify these interactions, and visualizes the associated
signaling pathways and experimental workflows.

CEPG63 Protein Interaction Network

CEPG63 functions as a scaffold protein, primarily involved in the recruitment of other essential
proteins to the mother centriole to initiate centriole duplication. Its interactions are critical for the
proper assembly and function of the centrosome.
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The primary and most well-characterized interactions of CEP63 are with CEP152 and Cep57,
forming a core complex essential for centriole duplication.

Interacting Protein Function of Interaction Key References

Forms a stable heterodimeric
complex with CEP63, which is
fundamental for centriole
duplication. This interaction is
required for the localization of
CEP152 both proteins to the BI4]5]
centrosome. The CEP63-
CEP152 complex acts as a
platform to recruit Polo-like
kinase 4 (PLK4), the master
regulator of centriole

biogenesis.

Interacts with the CEP63-
CEP152 complex, forming a
trimeric assembly. Cep57 is
thought to link this complex to
Cep57 the centriolar microtubules. [61[71[8]
The interaction between
Cep57 and CEP63 is crucial
for the proper recruitment of
CEP152.

CEP63 is reported to directly

interact with and recruit Cdk1

to the centrosome. This [9][10][11]
interaction is essential for

mitotic entry.[9][10]

Cdk1 (Cyclin-dependent

kinase 1)

Proximity and Other Potential Interactors

Proximity-dependent biotin identification (BiolD) studies have revealed a broader network of
proteins in close proximity to CEP63 at the centrosome, suggesting further functional
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associations.

] ) Method of Putative Function of
Interacting Protein o _ Key References
Identification Interaction

A positive regulator of
) centriole duplication
KIAA0753 BiolD _ [12]
that physically

interacts with CEP63.

A negative regulator of
) centriole duplication
CCDC14 BiolD _ [12]
that physically

interacts with CEP63.

While not a direct
interactor of CEP63, it
is part of the broader
complex. CEP152,
Proximity Interaction CEP63's primary
CDK5RAP2 [12][13]
(BiolD with CEP152) partner, interacts with
CDK5RAP2, which is
important for
Pericentriolar Material

(PCM) recruitment.

Quantitative Data on CEP63 Interactions

Quantitative data on the binding affinities of CEP63 interactions are limited in the current
literature. However, quantitative proteomics has provided insights into the stoichiometry of
centrosomal components.
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Interaction Quantitative Data Method Reference

~540 copies per
centrosome (for its
partner CEP152, Quantitative Mass
CEP63 Abundance ) o [5]
suggesting a similar Spectrometry
range for CEP63 in

the core complex)

. . Isothermal Titration
Cdk1-Cyclin B Affinity Kd =28 nM ) [14]
Calorimetry

Note: The Cdk1-Cyclin B affinity is provided for context, as it is a key complex recruited by
CEPG63. The direct binding affinity between CEP63 and Cdk1 has not been reported.

Signaling Pathway and Logical Relationships

The central role of CEP63 is in the initiation of centriole duplication. It acts upstream of the key
cartwheel-forming protein SAS-6. The following diagram illustrates the core pathway.
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Figure 1. Core signaling pathway of CEP63 in centriole duplication.

Experimental Protocols
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The identification and characterization of CEP63 protein interactions have been achieved
through several key experimental techniques.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm direct and indirect protein-protein interactions within a cell
lysate.

Co-Immunoprecipitation Workflow
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Figure 2. Experimental workflow for Co-Immunoprecipitation.

Detailed Protocol:

e Cell Culture and Lysis:
o Culture human cell lines (e.g., HEK293T, U20S) to ~80-90% confluency.
o Wash cells twice with ice-cold PBS.

o Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCI pH
7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor
cocktail.[15]

o Scrape the cells and transfer the lysate to a microcentrifuge tube.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

[¢]

Transfer the supernatant (clarified lysate) to a new tube.

e Immunoprecipitation:
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o Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour
at 4°C on a rotator. This step reduces non-specific binding.[16]

o Centrifuge and collect the supernatant.

o Add a primary antibody specific to CEP63 to the pre-cleared lysate and incubate for 2-4
hours or overnight at 4°C with gentle rotation.

o Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2
hours at 4°C.

e Washing and Elution:
o Pellet the beads by centrifugation and discard the supernatant.

o Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound
proteins.

o Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and
boiling for 5-10 minutes.

e Analysis:

o Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against
suspected interacting partners.

o For discovery of novel interactors, the eluted sample can be subjected to mass
spectrometry analysis.[17]

Proximity-Dependent Biotin Identification (BiolD)

BiolD is a powerful technique to identify both stable and transient protein interactions and
proximal proteins in a living cell context.
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Figure 3. Experimental workflow for Proximity-Dependent Biotin Identification (BiolD).

Detailed Protocol:
e Vector Construction and Cell Line Generation:

o Clone the coding sequence of human CEP63 into a mammalian expression vector
containing a promiscuous biotin ligase (BirA¥).

o Generate a stable cell line expressing the CEP63-BirA* fusion protein. A control cell line
expressing BirA* alone should also be generated.[4]

 Biotin Labeling:

o Culture the stable cell lines and induce expression of the fusion protein if using an
inducible system.

o Supplement the culture medium with 50 uM biotin and incubate for 18-24 hours to allow
for biotinylation of proximal proteins.[12][18]

e Cell Lysis and Protein Capture:

o Wash cells with PBS and lyse in a buffer containing strong detergents (e.g., RIPA buffer) to
ensure complete cell disruption and protein solubilization.

o Clarify the lysate by centrifugation.

o Incubate the lysate with streptavidin-coated beads (e.g., streptavidin-sepharose) for
several hours at 4°C to capture biotinylated proteins.
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e Washing and Mass Spectrometry Preparation:

o Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove
non-specific binders.

o Perform on-bead digestion of the captured proteins using trypsin.

o Elute the resulting peptides for analysis by liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Data Analysis:

o lIdentify proteins that are significantly enriched in the CEP63-BirA* sample compared to
the BirA*-only control to determine the CEP63 proximity interactome.[3][19]

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover binary protein-protein interactions in
Vivo.

Detailed Protocol:
e Vector Construction:

o Clone the full-length or domain-specific coding sequence of CEP63 into a "bait" vector,
which fuses CEP63 to a DNA-binding domain (DBD) of a transcription factor (e.g., Gal4 or
LexA).[20]

o A cDNA library from a relevant tissue or cell type is cloned into a "prey" vector, fusing the
library of proteins to the activation domain (AD) of the transcription factor.

e Yeast Transformation and Mating:
o Transform a yeast reporter strain with the CEP63-bait plasmid.

o Transform another yeast strain of the opposite mating type with the prey library.
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o Mate the bait- and prey-containing yeast strains to allow for the co-expression of bait and
prey fusion proteins in diploid yeast.[21][22]

e Screening and Selection:

o Plate the diploid yeast on selective medium lacking specific nutrients (e.g., histidine,
adenine) and/or containing a reporter substrate (e.g., X-gal).

o Only yeast cells where the bait and prey proteins interact will reconstitute a functional
transcription factor, leading to the expression of reporter genes and allowing growth on the
selective medium.

« |dentification and Validation of Interactors:
o Isolate the prey plasmids from the positive yeast colonies.
o Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

o Validate the interaction through re-transformation and one-on-one Y2H assays, as well as
with orthogonal methods like Co-IP.

Conclusion and Future Directions

CEPG63 is a central node in the protein interaction network that governs centriole duplication. Its
well-established interactions with CEP152 and Cep57 form the foundation for the recruitment of
downstream factors essential for procentriole formation. Emerging evidence from proximity
labeling studies suggests a more complex regulatory environment involving both positive and
negative modulators. For drug development professionals, targeting the CEP63-CEP152
interface could represent a viable strategy for modulating cell proliferation in cancer. Future
research should focus on obtaining high-resolution structural information of the CEP63-
containing complexes and on elucidating the precise quantitative dynamics of these
interactions throughout the cell cycle. Such knowledge will be invaluable for a complete
understanding of centrosome biology and for the development of targeted therapeutics against
diseases driven by centrosomal abnormalities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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